2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
2-((5-(4-Methoxyphenyl)-1-(4-(Trifluoromethoxy)Phenyl)-1H-Imidazol-2-yl)Thio)-N-(4-Methylthiazol-2-yl)Acetamide is a heterocyclic compound featuring:
- A 1,3-disubstituted imidazole core with 4-methoxyphenyl (electron-donating) and 4-trifluoromethoxyphenyl (electron-withdrawing) groups.
- A thioether linkage connecting the imidazole to an acetamide moiety.
- A 4-methylthiazol-2-yl group on the acetamide nitrogen, contributing steric bulk and lipophilicity.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3S2/c1-14-12-34-21(28-14)29-20(31)13-35-22-27-11-19(15-3-7-17(32-2)8-4-15)30(22)16-5-9-18(10-6-16)33-23(24,25)26/h3-12H,13H2,1-2H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMKZTMWSCACAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide represents a novel class of biologically active molecules with potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring an imidazole ring, thiazole moiety, and methoxy and trifluoromethoxy substituents. The presence of these functional groups may contribute to its biological activity by influencing solubility, stability, and interaction with biological targets.
Key Functional Groups
- Imidazole : Known for its role in various biological processes.
- Thiazole : Associated with antimicrobial and antitumor activities.
- Methoxy and Trifluoromethoxy groups : Enhance lipophilicity and may improve binding affinity to targets.
Antimicrobial Properties
Research indicates that compounds containing imidazole and thiazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The proposed mechanism involves interference with microbial metabolic pathways, potentially through inhibition of key enzymes or disruption of cell wall synthesis.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Analogous compounds have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, such as:
- Inhibition of cell proliferation : By targeting specific signaling pathways involved in cell cycle regulation.
- Induction of oxidative stress : Leading to increased reactive oxygen species (ROS) within cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy evaluated a series of imidazole derivatives against Staphylococcus aureus. The results indicated that modifications to the imidazole ring significantly enhanced antibacterial activity, suggesting similar potential for the target compound .
- Anticancer Mechanisms : Research published in Cancer Letters explored the effects of thiazole derivatives on breast cancer cell lines. The study found that these compounds could effectively induce apoptosis via mitochondrial pathways, highlighting the importance of structural features in mediating biological effects .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption : The presence of methoxy groups may enhance oral bioavailability.
- Metabolism : Cytochrome P450 enzymes may play a significant role in metabolizing this compound, which could affect its efficacy and safety profile.
Table 1: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High |
| Bioavailability | > 50% |
| Half-life | 2-4 hours |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Imidazole Core
Compound 9 ():
- Structure : 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide.
- Key Differences :
- Replaces the 4-trifluoromethoxyphenyl with a 4-fluorophenyl group.
- Lacks a methyl group on the thiazole ring.
- Impact: The fluorine atom introduces moderate electron-withdrawing effects compared to the stronger trifluoromethoxy group.
Compound in :
- Structure : 2-((1-(4-Chlorophenyl)-5-(p-Tolyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide.
- Key Differences :
- Substitutes the 4-methoxyphenyl with p-tolyl (methyl group) and the 4-trifluoromethoxyphenyl with 4-chlorophenyl .
- Impact :
Heterocyclic Variations on the Acetamide Moiety
Compound in :
- Structure : Features a 5-methyl-1,3,4-thiadiazol-2-yl group instead of thiazole.
- The methyl group on thiadiazole may improve metabolic stability .
Compound in :
- Structure : 2-((5-(4-Methoxyphenyl)-1-(3-(Trifluoromethyl)Phenyl)-1H-Imidazol-2-yl)Thio)-N-Methylacetamide.
- Key Differences :
- Replaces the 4-trifluoromethoxyphenyl with 3-trifluoromethylphenyl and substitutes the thiazole with a methyl group .
- Impact: The trifluoromethyl group at the 3-position may disrupt symmetry, affecting binding pocket fit.
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The compound is synthesized via multi-step pathways involving nucleophilic substitution and condensation reactions. Key steps include:
- Alkylation of imidazole precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Thioether formation using 2-chloroacetamide derivatives .
- Microwave-assisted techniques to enhance reaction efficiency (e.g., reduced time from 12 hours to 2 hours with 20% yield improvement) . Critical parameters include temperature control (60–80°C), solvent selection (DMF or dichloromethane), and stoichiometric ratios. Thin-layer chromatography (TLC) is used to monitor intermediate steps .
Q. Which spectroscopic methods are essential for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing aromatic (δ 6.8–7.6 ppm) and trifluoromethoxy (δ 4.3 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 513.12 [M+H]⁺) .
- Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C=N at ~680 cm⁻¹) .
Q. What preliminary assays assess its biological activity?
- Enzyme Inhibition : Screen against cyclooxygenase (COX-1/2) or kinases using fluorometric assays .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values reported for similar imidazole-thioacetamides) .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Structural Analog Comparison : Test derivatives (e.g., varying substituents on the phenyl ring) to isolate pharmacophores .
- Assay Replication : Use orthogonal methods (e.g., SPR binding vs. enzymatic activity) to confirm target engagement .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Catalyst Screening : Test Pd/C or CuI for cross-coupling steps to reduce byproducts .
- Solvent Optimization : Replace DMF with acetonitrile for milder conditions in thioacetamide formation .
- Purification Techniques : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for ≥95% purity .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Substituent Variation : Synthesize analogs with halogens (F, Cl), methyl, or methoxy groups at the 4-position of phenyl rings .
- Bioisosteric Replacement : Replace the trifluoromethoxy group with difluoromethoxy or ethoxy to assess hydrophobicity impacts .
- Computational Pre-screening : Use molecular docking (AutoDock Vina) to prioritize analogs with predicted high binding affinity to COX-2 .
Q. What computational methods elucidate its mechanism of action?
- Molecular Dynamics Simulations : Analyze stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors near the thiazole ring) using Schrödinger Phase .
- ADMET Prediction : SwissADME or pkCSM tools predict bioavailability (e.g., logP ≈ 3.5, CNS permeability) .
Methodological Considerations
Q. How should thermal stability be evaluated for formulation studies?
- Differential Scanning Calorimetry (DSC) : Determine melting points (e.g., 180–190°C) and polymorphic transitions .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C) to guide storage conditions .
Q. What analytical workflows address impurities in scaled-up synthesis?
- HPLC-PDA : Use C18 columns (MeCN/H₂O + 0.1% TFA) to quantify impurities (<0.1% area) .
- LC-MS/MS : Identify side products (e.g., over-alkylated imidazoles) via fragmentation patterns .
Data Interpretation Frameworks
Q. How to validate target specificity in complex biological systems?
- CRISPR Knockout Models : Compare activity in wild-type vs. COX-2⁻/− cells .
- Pull-Down Assays : Use biotinylated probes to confirm direct binding to suspected targets (e.g., EGFR kinase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
